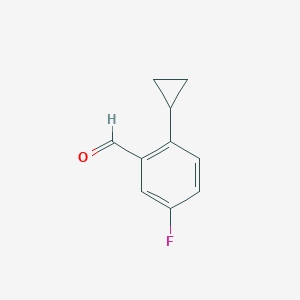
2-Cyclopropyl-5-fluorobenzaldehyde
Vue d'ensemble
Description
2-Cyclopropyl-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopropyl-5-fluorobenzaldehyde is an organic compound characterized by its unique structural features, including a cyclopropyl group and a fluorine atom attached to a benzaldehyde moiety. The compound's molecular formula is with a molecular weight of approximately 164.18 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for specific targets, while the cyclopropyl group may influence its metabolic stability and bioavailability. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in various disease models.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, similar compounds have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that the fluorine substitution plays a critical role in enhancing antimicrobial efficacy compared to non-fluorinated analogs.
| Compound | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| This compound | S. aureus | TBD | |
| 3-Cyclopropoxy-4-fluorobenzaldehyde | E. coli | TBD | |
| 5-Fluorocytosine | P. aeruginosa | 1.3 |
Anticancer Activity
In vitro studies assessing the anticancer activity of related compounds have shown promising results against various cancer cell lines, including HeLa cells. The MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability, has been employed to evaluate the cytotoxic effects of these compounds.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other fluorinated benzaldehydes. Notably, compounds like 3-Cyclopropoxy-4-fluorobenzaldehyde exhibit similar structural features but differ in their biological profiles due to variations in substituent positions and types.
| Compound | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopropyl and fluorine at positions 2 and 5 | Potential antimicrobial and anticancer |
| 3-Cyclopropoxy-4-fluorobenzaldehyde | Cyclopropoxy group and fluorine at position 4 | Antimicrobial against E. coli |
| 5-Fluorocytosine | Fluorine at position 5 | Antifungal and antibacterial |
Case Studies
- Antimicrobial Evaluation : A study evaluated several fluorinated benzaldehydes for their antibacterial properties against common pathogens. The results indicated that compounds with a cyclopropyl group exhibited enhanced activity compared to their non-cyclopropyl counterparts.
- Cytotoxicity Assays : In a preliminary study using HeLa cells, derivatives of benzaldehydes were tested for cytotoxic effects using the MTT assay. Results showed that certain derivatives exhibited significant cytotoxicity at concentrations lower than those required for others, suggesting a potential lead for further development.
Propriétés
IUPAC Name |
2-cyclopropyl-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZXEOMPXIVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















